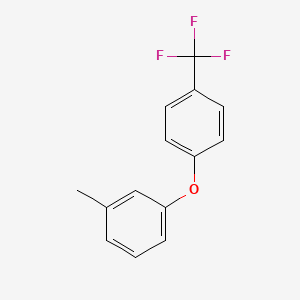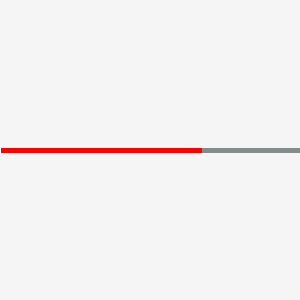
Nickel titanium tungsten oxide (NiTi20W2O47)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel titanium tungsten oxide (NiTi20W2O47) is a complex compound that combines the unique properties of nickel, titanium, and tungsten oxides. This compound is known for its exceptional mechanical properties, high thermal stability, and resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Nickel titanium tungsten oxide can be synthesized using various methods, including hydrothermal synthesis, sol-gel processes, and solid-state reactions. One common approach involves the hydrothermal method, where nickel, titanium, and tungsten precursors are dissolved in a suitable solvent and subjected to high temperatures and pressures. This process results in the formation of the desired oxide compound.
Industrial Production Methods: In industrial settings, the production of nickel titanium tungsten oxide often involves large-scale hydrothermal synthesis or solid-state reactions. These methods are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired properties of the compound.
化学反応の分析
Types of Reactions: Nickel titanium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nickel, titanium, and tungsten, each contributing to the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of one metal ion with another, facilitated by complexing agents or chelating ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state oxides, while reduction can yield lower oxidation state compounds or elemental metals.
科学的研究の応用
Nickel titanium tungsten oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical devices and implants.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical imaging devices.
Industry: Nickel titanium tungsten oxide is utilized in the production of high-performance coatings, sensors, and electronic devices due to its excellent electrical and thermal conductivity.
作用機序
Nickel titanium tungsten oxide can be compared with other similar compounds such as nickel titanium oxide (NiTiO3) and tungsten oxide (WO3). While all these compounds exhibit high thermal stability and resistance to corrosion, nickel titanium tungsten oxide stands out due to its unique combination of three different metal oxides. This combination imparts superior mechanical properties and a broader range of applications.
類似化合物との比較
- Nickel titanium oxide (NiTiO3)
- Tungsten oxide (WO3)
- Nickel tungsten oxide (NiWO4)
特性
CAS番号 |
69011-05-8 |
|---|---|
分子式 |
NiO47Ti20W2-12 |
分子量 |
2135.7 g/mol |
IUPAC名 |
nickel(2+);oxygen(2-);titanium(4+);tungsten |
InChI |
InChI=1S/Ni.47O.20Ti.2W/q+2;47*-2;20*+4;; |
InChIキー |
ALQYUQWIMOGXLP-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ni+2].[W].[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)

![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
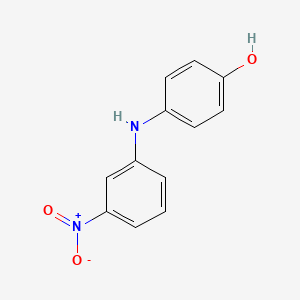
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)

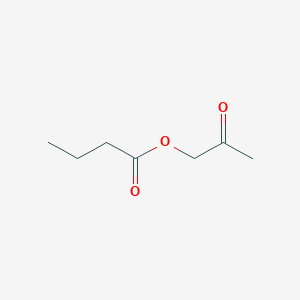

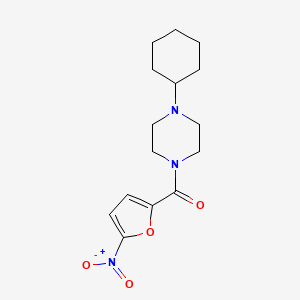
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
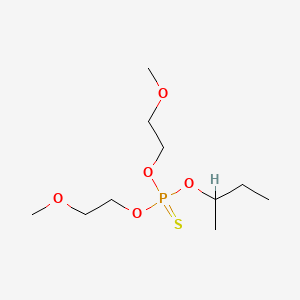
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
